molecular formula C21H19N3O4 B2500891 1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-81-5

1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2500891
M. Wt: 377.4
InChI Key: JVSTYBJHHQSQIC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves determining the structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions under which the compound reacts, as well as the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical reactivity.


Scientific Research Applications

Vasodilating Activities

Research into dihydropyridine derivatives, such as those structurally related to the specified compound, shows significant interest in their vasodilating properties. These compounds have been investigated for their potential as cerebral vasodilators, with studies focusing on their synthesis, characterization, and biological evaluation. For instance, certain dihydropyridine compounds have demonstrated potent vasodilating activities, which are valuable in the treatment of cardiovascular diseases due to their effects on vascular smooth muscles (Suh et al., 1990).

Antitubercular Agents

Another area of application for dihydropyridine derivatives is their potential use as antitubercular agents. Studies have synthesized new unsymmetrical 1,4-dihydropyridine derivatives, showing significant activity against Mycobacterium tuberculosis. This research not only adds to the arsenal of antitubercular drugs but also opens up new pathways for the development of novel therapeutic agents targeting tuberculosis (Gevariya et al., 2001).

Calcium Channel Antagonism

Dihydropyridines are well recognized for their calcium channel antagonist properties, making them a cornerstone in the treatment of hypertension and related cardiovascular disorders. The synthesis and characterization of these compounds, including studies on their crystal structures and pharmacological activities, contribute to understanding their mechanism of action as calcium channel blockers. Such research underpins the development of new drugs with improved efficacy and safety profiles for cardiovascular diseases (Triggle et al., 1980).

Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. It includes determining the compound’s safety data (such as LD50), and understanding how to safely handle and dispose of the compound.


Future Directions

This involves identifying areas for further research. It could include developing more efficient synthesis methods, studying the compound’s properties in more detail, or exploring new applications for the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. It’s always important to refer to the primary literature for the most accurate and up-to-date information.


properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-5-6-15(2)16(12-14)13-23-11-3-4-19(21(23)26)20(25)22-17-7-9-18(10-8-17)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSTYBJHHQSQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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